molecular formula C12H17BN2O4S B7958513 2-(Methylsulfanyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-4-carboxylic acid

2-(Methylsulfanyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-4-carboxylic acid

Cat. No.: B7958513
M. Wt: 296.16 g/mol
InChI Key: LAWYFKWSULZOLA-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-4-carboxylic acid is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a methylsulfanyl group, a tetramethyl-1,3,2-dioxaborolan-2-yl group, and a carboxylic acid group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and an amidine derivative.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a methylthiol reagent.

    Borylation: The tetramethyl-1,3,2-dioxaborolan-2-yl group is introduced through a borylation reaction, often using a palladium-catalyzed cross-coupling reaction with a boronic ester.

    Carboxylation: The carboxylic acid group is typically introduced through a carboxylation reaction, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are used under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-(Methylsulfanyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive molecules.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the boron-containing group can facilitate interactions with biomolecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylsulfanyl)pyrimidine-4-carboxylic acid: Lacks the boron-containing group.

    5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-4-carboxylic acid: Lacks the methylsulfanyl group.

    2-(Methylsulfanyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: Lacks the carboxylic acid group.

Uniqueness

The unique combination of the methylsulfanyl, boron-containing, and carboxylic acid groups in 2-(Methylsulfanyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-4-carboxylic acid imparts distinct chemical properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity set it apart from similar compounds.

Properties

IUPAC Name

2-methylsulfanyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BN2O4S/c1-11(2)12(3,4)19-13(18-11)7-6-14-10(20-5)15-8(7)9(16)17/h6H,1-5H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWYFKWSULZOLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2C(=O)O)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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